Aumitin
Overview
Description
Aumitin is a diaminopyrimidine-based compound known for its role as an autophagy inhibitor. Autophagy is a conserved eukaryotic process essential for the degradation of cellular components in response to nutrient deprivation. This compound specifically targets mitochondrial complex I, inhibiting mitochondrial respiration and thereby modulating autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aumitin is synthesized through a series of chemical reactions involving diaminopyrimidine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it involves the strategic assembly of the diaminopyrimidine core followed by functional group modifications to achieve the desired inhibitory properties .
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Aumitin undergoes various chemical reactions, primarily focusing on its interaction with mitochondrial complex I. The compound is involved in:
Inhibition Reactions: this compound inhibits mitochondrial respiration by binding to complex I, leading to a decrease in oxygen consumption and ATP production.
Oxidation and Reduction Reactions: The compound’s interaction with mitochondrial components may involve redox reactions, although specific details are not extensively documented.
Common Reagents and Conditions:
Major Products: The primary product of this compound’s reactions is the inhibition of mitochondrial complex I, leading to reduced autophagy activity. This inhibition results in decreased cellular energy production and altered metabolic pathways .
Scientific Research Applications
Mechanism of Action
Aumitin exerts its effects by inhibiting mitochondrial complex I, a key component of the electron transport chain. This inhibition leads to a decrease in mitochondrial respiration, resulting in reduced ATP production and increased reactive oxygen species (ROS) generation. The impairment of mitochondrial function subsequently inhibits autophagy, as the process is tightly linked to cellular energy status and mitochondrial health .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Aumitin is unique in its specific targeting of mitochondrial complex I as an autophagy inhibitor. Similar compounds include:
Piericidin A: A natural product that also inhibits complex I, but with distinct biological activities and applications.
This compound stands out due to its specificity and potency in inhibiting autophagy, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNNQBDSUIVCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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